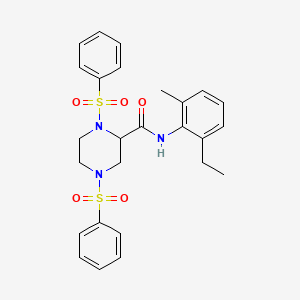

N-(2-ethyl-6-methylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide

Übersicht

Beschreibung

N-(2-ethyl-6-methylphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound is commonly referred to as EMPP and has been synthesized using different methods.

Wissenschaftliche Forschungsanwendungen

Nanofiltration Membrane Development

Research by Liu et al. (2012) focuses on novel sulfonated thin-film composite nanofiltration membranes for dye treatment, utilizing sulfonated aromatic diamine monomers and piperazine. These membranes showed improved water flux due to enhanced surface hydrophilicity, without compromising dye rejection, indicating potential applications in water purification and treatment processes (Liu et al., 2012).

Drug Metabolism

Zmijewski et al. (2006) describe the use of microbial-based surrogate biocatalytic systems to produce mammalian metabolites of LY451395, a biaryl-bis-sulfonamide, for nuclear magnetic resonance spectroscopy. This demonstrates an application in drug development for understanding and producing drug metabolites for structural characterization and pharmacokinetic studies (Zmijewski et al., 2006).

Rubber Vulcanization

Alam et al. (2014) explored the synergism of novel thiuram disulfides with mercapto benzothiazole disulfide in natural rubber vulcanization. The study highlights the potential use of amine-based thiuram disulfides in developing safer, non-carcinogenic rubber additives, which could offer improvements in aging resistance and mechanical properties of vulcanized rubber (Alam et al., 2014).

Chemical Synthesis and Catalysis

Wang et al. (2006) developed l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This research illustrates the application in synthesizing enantioselective compounds, which is crucial in pharmaceuticals where the activity of a drug can be highly dependent on its chirality (Wang et al., 2006).

Eigenschaften

IUPAC Name |

1,4-bis(benzenesulfonyl)-N-(2-ethyl-6-methylphenyl)piperazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O5S2/c1-3-21-12-10-11-20(2)25(21)27-26(30)24-19-28(35(31,32)22-13-6-4-7-14-22)17-18-29(24)36(33,34)23-15-8-5-9-16-23/h4-16,24H,3,17-19H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOWVSIRUDJORY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[2-(3-methyl-2-thienyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B4067948.png)

![N-(2-methylbenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4067963.png)

![1-[4-(benzyloxy)phenoxy]-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B4067967.png)

![N-allyl-2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzamide](/img/structure/B4067972.png)

![9-(4-methylphenyl)-5-{[3-(4-morpholinyl)propyl]amino}-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B4067977.png)

![5-(4-methoxyphenyl)-1,3-dimethyl-6-(3-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4067984.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]-3-phenylpropanamide](/img/structure/B4067992.png)

![7-(cyclopropylmethyl)-2-[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4068000.png)

![N-(2-chlorophenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4068019.png)

![3-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-2-butanone](/img/structure/B4068026.png)

![2-(butylsulfinyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4068032.png)

![N-(2,5-dimethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4068038.png)

![2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B4068040.png)